8-Fluoro-2,3-dimethylquinolin-4-amine
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Overview
Description
8-Fluoro-2,3-dimethylquinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C11H11FN2 and a molecular weight of 190.22 g/mol . This compound belongs to the class of heterocyclic aromatic amines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 8-Fluoro-2,3-dimethylquinolin-4-amine involves several key steps, typically starting with the preparation of the quinoline coreThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
8-Fluoro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce diverse functional groups, enhancing the compound’s versatility .
Scientific Research Applications
8-Fluoro-2,3-dimethylquinolin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In antineoplastic applications, it may interfere with topoisomerase II, inhibiting cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Fluoro-2,3-dimethylquinolin-4-amine can be compared with other fluorinated quinolines, such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a broad spectrum of antibacterial activity.
Moxifloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11FN2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
8-fluoro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
BGSQWCOJAHRIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=C1N)C=CC=C2F)C |
Origin of Product |
United States |
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